

Isononanoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isononanoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoyl chloride, systematically known as 3,5,5-trimethylhexanoyl chloride, is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the core characteristics of **isononanoyl chloride**, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

Isononanoyl chloride is a colorless to pale yellow oily liquid with a pungent odor.[1][2] It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture and will hydrolyze to form hydrochloric acid and isononanoic acid.[1][3] It is soluble in common organic solvents such as acetone, chloroform, toluene, and THF.[3]

Table 1: Physical and Chemical Properties of **Isononanoyl Chloride**

Property	Value	Reference(s)
Chemical Name	3,5,5-Trimethylhexanoyl chloride	[1][3]
Synonyms	Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride	[3][4]
CAS Number	36727-29-4	[1][3]
Molecular Formula	C ₉ H ₁₇ ClO	[1][2][3]
Molecular Weight	176.68 g/mol	[4][5]
Appearance	Colorless to pale yellow oily liquid with a pungent odor	[1][2][3]
Density	0.93 - 0.94 g/cm ³ at 20-25 °C	[2][3][4]
Boiling Point	188-190 °C at 101 kPa (760 mmHg)	[3][6]
90-92 °C at 20 kPa	[6]	
80 °C at 30 mbar	[2]	
Melting Point	≤ -50 °C	[2][4]
Refractive Index	n _{20/D} 1.436	[6]
Flash Point	75 - 284°F (approximately 24 - 140°C)	[2][6]
Solubility	Soluble in most organic solvents; decomposes in water	[3]

Table 2: Typical Purity Specifications for **Isononanoyl Chloride**

Parameter	Guaranteed Value	Reference(s)
Total C9 Chlorides	≥ 98.0%	[1]
3,5,5-trimethylhexanoyl chloride	≥ 96.0%	[1]
Phosgene	≤ 0.05%	[1]
Hydrogen Chloride	≤ 0.1%	[1]
Isononanoic Acid	≤ 0.1%	[1]

Synthesis of Isononanoyl Chloride

The primary industrial synthesis of **isononanoyl chloride** involves the chlorination of isononanoic acid (3,5,5-trimethylhexanoic acid).[7] Various chlorinating agents can be employed for this conversion.

Synthesis via Thionyl Chloride

A common and effective laboratory and industrial method for preparing **isononanoyl chloride** is the reaction of isononanoic acid with thionyl chloride (SOCl₂).[3] This reaction produces **isononanoyl chloride** along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R represents the 3,5,5-trimethylhexyl group)

Synthesis via Bis(trichloromethyl)carbonate (Triphosgene)

An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as the chlorinating agent. This method is often preferred due to its milder reaction conditions and simpler work-up.[6]

Experimental Protocol: Synthesis of Isononanoyl Chloride using Bis(trichloromethyl)carbonate

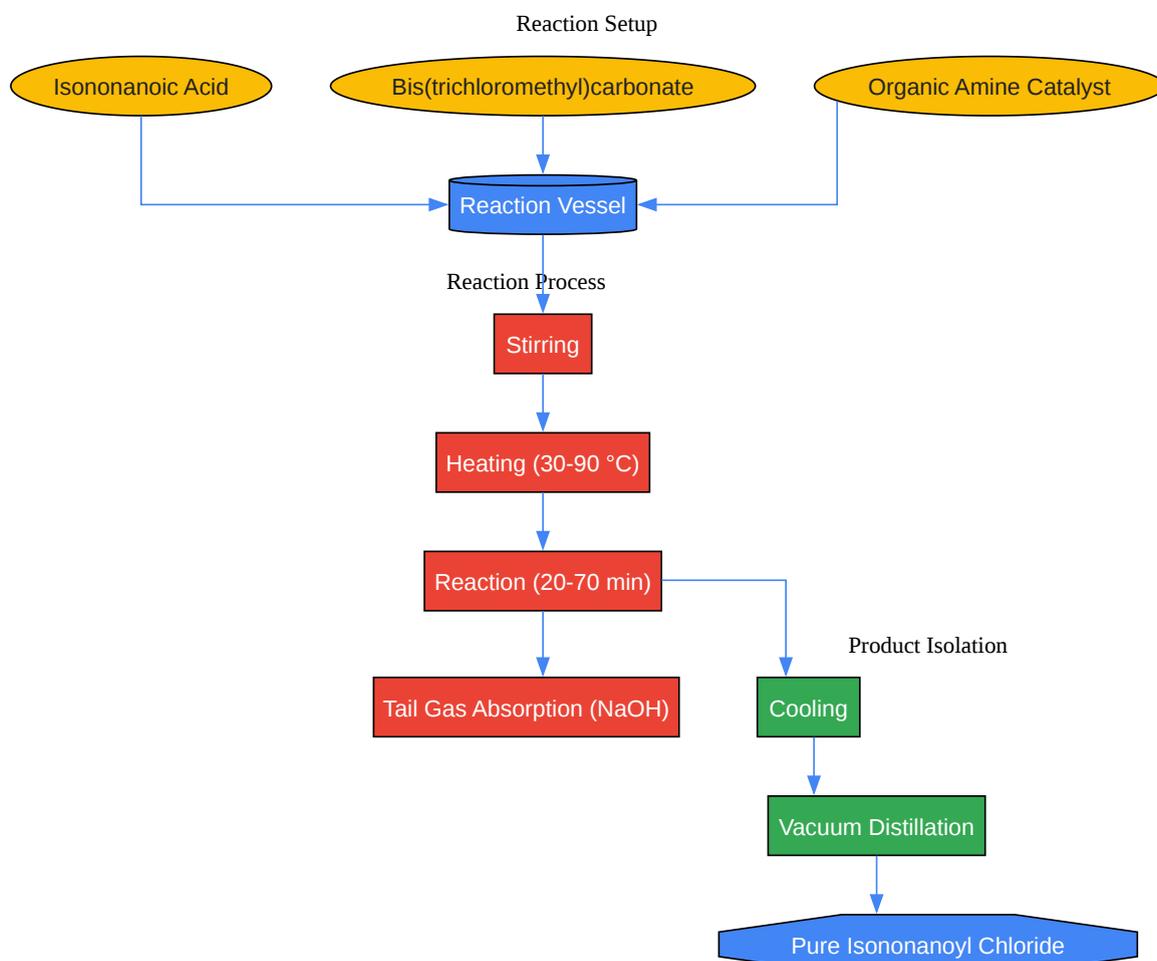
This protocol is based on a patented laboratory procedure.[\[6\]](#)[\[8\]](#)

Materials:

- Isononanoic acid
- Bis(trichloromethyl)carbonate
- Organic amine catalyst (e.g., morpholine)[\[6\]](#)[\[8\]](#)
- Anhydrous solvent (optional, e.g., tetrahydrofuran)[\[6\]](#)
- 5 M Sodium hydroxide (for tail gas absorption)
- Reaction vessel (e.g., a four-necked flask) equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas outlet connected to a tail gas absorption system.

Procedure:

- In the reaction vessel, combine isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.[\[6\]](#)
- Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).[\[6\]](#)
- Begin stirring the mixture and gradually heat the reactor to a temperature between 30-90 °C.[\[6\]](#)
- Maintain the reaction at this temperature for 20-70 minutes, or until the evolution of gas ceases.[\[6\]](#)[\[8\]](#) The tail gas (HCl and CO₂) should be neutralized by passing it through a sodium hydroxide solution.
- After the reaction is complete, cool the mixture to room temperature.
- The crude **isononanoyl chloride** is then purified by vacuum distillation to yield a product with a purity typically exceeding 99%.[\[6\]](#)



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Caption: Synthesis workflow for **Isononanoyl Chloride**.

Key Chemical Reactions

The high electrophilicity of the carbonyl carbon in the acyl chloride group makes **isononanoyl chloride** a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions.

[7]

Hydrolysis

In the presence of water, **isononanoyl chloride** rapidly hydrolyzes to form isononanoic acid and hydrochloric acid. This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]

Esterification

Isononanoyl chloride reacts with alcohols to form esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: General Esterification of Isononanoyl Chloride

Materials:

- **Isononanoyl chloride**
- Alcohol (R'-OH)
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

- Dissolve the alcohol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Add the tertiary amine base to the solution.

- Cool the mixture in an ice bath.
- Slowly add **isononanoyl chloride** to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Amidation

The reaction of **isononanoyl chloride** with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is used to scavenge the generated HCl.

Experimental Protocol: General Amidation of Isononanoyl Chloride

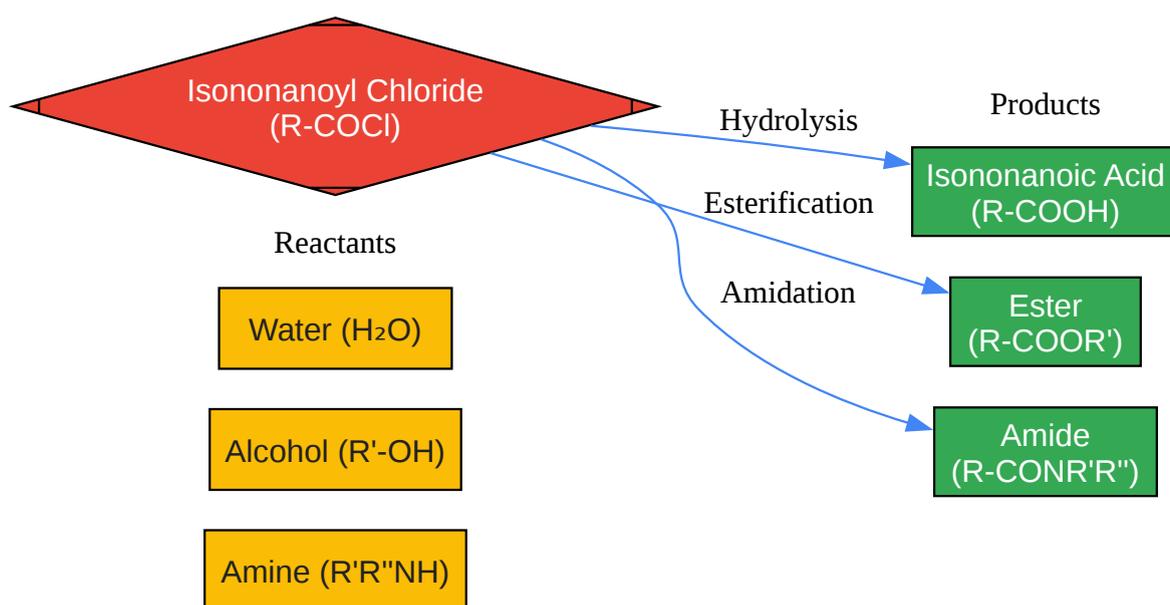
Materials:

- **Isononanoyl chloride**
- Amine (R'R''NH)
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Tertiary amine base (e.g., triethylamine)

Procedure:

- Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.
- Add at least one equivalent of the tertiary amine base.
- Cool the solution in an ice bath.

- Add **isononanoyl chloride** dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature until completion.
- The work-up is similar to the esterification protocol, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and solvent evaporation to isolate the amide product.



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Caption: Key reactions of **Isononanoyl Chloride**.

Applications in Drug Development and Other Industries

Isononanoyl chloride is a crucial intermediate in the synthesis of a variety of commercial products.

- **Pharmaceuticals:** It serves as a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs).^{[1][8][9]} Its reactivity allows for the precise introduction of the isononanoyl

group into complex molecules, which can influence properties such as lipophilicity and metabolic stability, potentially leading to improved drug efficacy and targeted action.[1][9]

- **Agrochemicals:** In the agrochemical sector, it is used to produce pesticides, herbicides, and fungicides.[1][8] The resulting compounds often exhibit enhanced stability and bioavailability.[1]
- **Specialty Chemicals:** **Isononanoyl chloride** is an intermediate in the production of organic peroxides, which are used as initiators in polymerization processes.[1][2] It is also used in the synthesis of surfactants.[1]
- **Research and Development:** Its reactive nature makes it a valuable reagent for medicinal chemists and researchers exploring new chemical entities and synthetic pathways.[8]

Safety and Handling

Isononanoyl chloride is a corrosive and hazardous substance. It is classified under Hazard Class 8.[1] It can cause severe irritation to the skin, eyes, and respiratory tract.[1] Due to its reactivity with water, it must be stored in a cool, dry place under an inert atmosphere in tightly sealed containers.[1] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[3]

Conclusion

Isononanoyl chloride is a highly versatile and reactive chemical intermediate with significant utility in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, handling requirements, and reaction profiles is essential for its safe and effective use in the development of new drugs and other advanced materials.

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- To cite this document: BenchChem. [Isononanoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359807#key-characteristics-of-isononanoyl-chloride-as-a-chemical-intermediate]

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